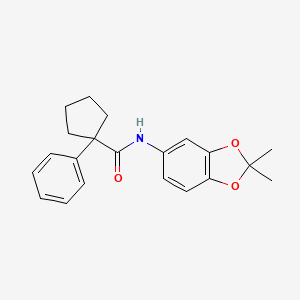

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including functional group transformations and the formation of cyclic structures. While specific details on the synthesis of N-(2,2-Dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide are scarce, analogous compounds have been synthesized through reactions such as the Staudinger reaction, which involves [2 + 2] ketene-imine cycloaddition reactions, and etherification, oximation, and Beckmann rearrangement processes (Nimbalkar et al., 2018).

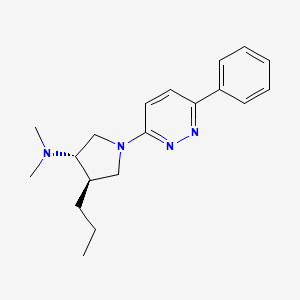

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. X-ray diffraction studies are a common method for elucidating the crystal structure of compounds, providing insights into bond lengths, angles, and molecular geometry. Studies on similar compounds have shown that crystal structures can be stabilized by various interactions, including hydrogen bonds and π-π interactions (Sharma et al., 2016).

Wissenschaftliche Forschungsanwendungen

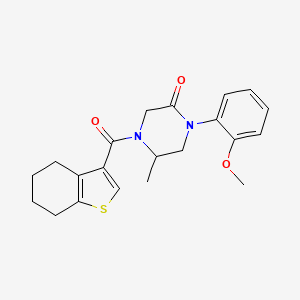

Virtual Screening and Pharmacokinetic Characterization for Breast Cancer Metastasis Inhibition

Virtual screening targeting the urokinase receptor led to the discovery of compounds with significant effects on breast cancer cell invasion, migration, adhesion, and angiogenesis. Notably, an analogue demonstrated promising pharmacokinetic properties, including oral bioavailability, and showed a reduction in tumor volumes and metastasis in vivo models, highlighting its potential as a starting point for next-generation anticancer compounds (Wang et al., 2011).

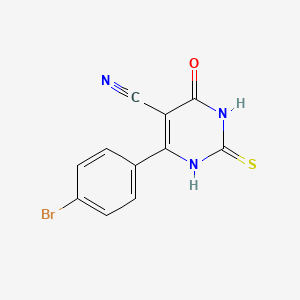

Synthesis and Antimicrobial Activity of Novel Compounds

A series of novel compounds synthesized for antimicrobial evaluation showed promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) of less than 1 µg/mL. These compounds were also found to be non-cytotoxic to the human cancer cell line HeLa, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Discovery of Novel Insecticides

Flubendiamide, a novel class of insecticide, demonstrated extremely strong activity against lepidopterous pests, including resistant strains. Its unique structure and mode of action, distinct from commercial insecticides, along with its safety for non-target organisms, underline its suitability for integrated pest management programs (Tohnishi et al., 2005).

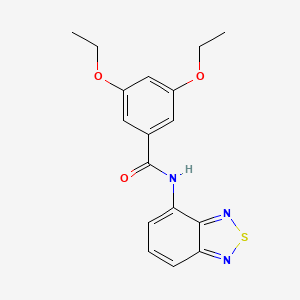

Antimicrobial and Antioxidant Activities of Catalytic Compounds

N-substituted carboxamide derivatives synthesized via catalytic methods exhibited significant antimicrobial and antioxidant activities. These findings indicate that modifications to the benzimidazole ring can enhance biological activity, providing insights for the development of more potent biologically active compounds (Sindhe et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-20(2)24-17-11-10-16(14-18(17)25-20)22-19(23)21(12-6-7-13-21)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKPWZPURSFAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)